8-Tert-butyl-2,3-dimethyl-1,4-dioxaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(1,1-Dimethylethyl)-2,3-dimethyl-1,4-dioxaspiro[45]decane is a chemical compound characterized by its unique spiro structure, which includes a dioxaspirodecane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,1-dimethylethyl)-2,3-dimethyl-1,4-dioxaspiro[4.5]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diol with a ketone in the presence of an acid catalyst to form the spiro compound. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-100°C) to facilitate the reaction.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Solvents like toluene or dichloromethane to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
8-(1,1-Dimethylethyl)-2,3-dimethyl-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
8-(1,1-Dimethylethyl)-2,3-dimethyl-1,4-dioxaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(1,1-dimethylethyl)-2,3-dimethyl-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered metabolic pathways.
Receptor Binding: It may bind to receptors on cell surfaces, triggering a cascade of intracellular events.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-8-(1,1-dimethylethyl)-1,4-dioxaspiro[4.5]decane
- tert-Butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness
8-(1,1-Dimethylethyl)-2,3-dimethyl-1,4-dioxaspiro[4.5]decane is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it valuable for specific applications in synthesis and industry.
Properties
CAS No. |
62406-84-2 |
---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
8-tert-butyl-2,3-dimethyl-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C14H26O2/c1-10-11(2)16-14(15-10)8-6-12(7-9-14)13(3,4)5/h10-12H,6-9H2,1-5H3 |
InChI Key |
RTRJMEYMKAXBNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC2(O1)CCC(CC2)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.